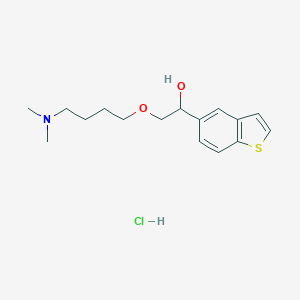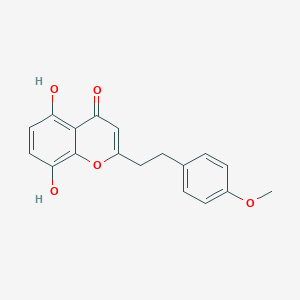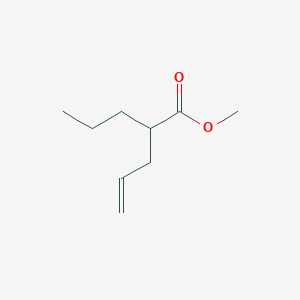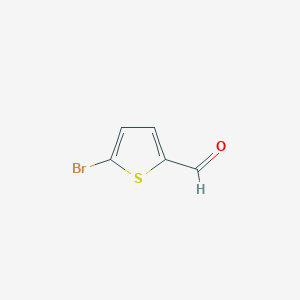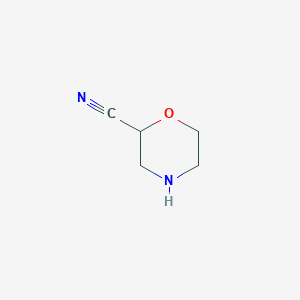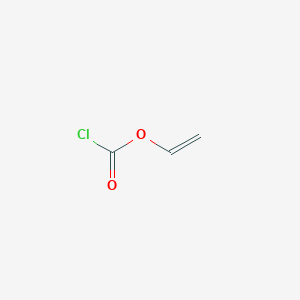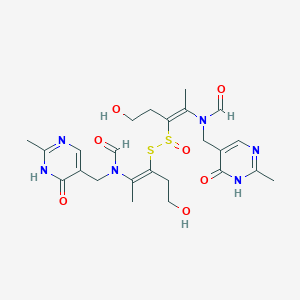
Oxythiamine disulfide monosulfoxide
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Oxythiamine disulfide monosulfoxide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
作用机制
Oxythiamine disulfide monosulfoxide inhibits the activity of thiamine-dependent enzymes by binding to the active site of the enzyme, thereby preventing the binding of thiamine. The inhibition of these enzymes leads to the accumulation of metabolites, which can be toxic to the cell. This mechanism of action has been exploited for the development of various therapeutic agents.
生化和生理效应
The biochemical and physiological effects of oxythiamine disulfide monosulfoxide are dependent on the specific enzyme that is inhibited. For example, the inhibition of transketolase leads to the accumulation of glycolytic intermediates, which can be toxic to the cell. On the other hand, the inhibition of pyruvate dehydrogenase leads to the accumulation of pyruvate, which can be utilized for energy production.
实验室实验的优点和局限性
One of the main advantages of oxythiamine disulfide monosulfoxide is its specificity towards thiamine-dependent enzymes. This specificity allows for the selective inhibition of specific enzymes, which can be exploited for therapeutic purposes. However, one of the limitations of oxythiamine disulfide monosulfoxide is its potential toxicity towards normal cells, which can limit its therapeutic applications.
未来方向
The potential applications of oxythiamine disulfide monosulfoxide in various areas of scientific research are vast. Some of the future directions for research include the development of novel therapeutic agents based on oxythiamine disulfide monosulfoxide, the identification of new thiamine-dependent enzymes that can be targeted by oxythiamine disulfide monosulfoxide, and the elucidation of the molecular mechanisms underlying the toxicity of oxythiamine disulfide monosulfoxide towards normal cells.
Conclusion:
In conclusion, oxythiamine disulfide monosulfoxide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its specificity towards thiamine-dependent enzymes allows for the selective inhibition of specific enzymes, which can be exploited for therapeutic purposes. However, its potential toxicity towards normal cells limits its therapeutic applications. Further research is needed to fully elucidate the potential applications of oxythiamine disulfide monosulfoxide in various areas of scientific research.
合成方法
Oxythiamine disulfide monosulfoxide is synthesized by the oxidation of oxythiamine disulfide using hydrogen peroxide. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the formation of the desired product. The yield of the reaction is dependent on various factors such as the concentration of the reactants, reaction time, and temperature.
科研应用
Oxythiamine disulfide monosulfoxide has been extensively studied for its potential applications in various areas of scientific research. It has been found to be effective in inhibiting the activity of thiamine-dependent enzymes, which are involved in various metabolic pathways. This inhibition leads to the disruption of cellular processes, which can be exploited for therapeutic purposes.
性质
CAS 编号 |
129228-57-5 |
|---|---|
产品名称 |
Oxythiamine disulfide monosulfoxide |
分子式 |
C24H32N6O7S2 |
分子量 |
580.7 g/mol |
IUPAC 名称 |
N-[(Z)-3-[(Z)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-hydroxypent-2-en-3-yl]sulfinylsulfanyl-5-hydroxypent-2-en-2-yl]-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide |
InChI |
InChI=1S/C24H32N6O7S2/c1-15(29(13-33)11-19-9-25-17(3)27-23(19)35)21(5-7-31)38-39(37)22(6-8-32)16(2)30(14-34)12-20-10-26-18(4)28-24(20)36/h9-10,13-14,31-32H,5-8,11-12H2,1-4H3,(H,25,27,35)(H,26,28,36)/b21-15-,22-16- |
InChI 键 |
MGJFQANYAQBYHO-BMJUYKDLSA-N |
手性 SMILES |
CC1=NC=C(C(=O)N1)CN(C=O)/C(=C(/CCO)\SS(=O)/C(=C(/C)\N(CC2=CN=C(NC2=O)C)C=O)/CCO)/C |
SMILES |
CC1=NC=C(C(=O)N1)CN(C=O)C(=C(CCO)SS(=O)C(=C(C)N(CC2=CN=C(NC2=O)C)C=O)CCO)C |
规范 SMILES |
CC1=NC=C(C(=O)N1)CN(C=O)C(=C(CCO)SS(=O)C(=C(C)N(CC2=CN=C(NC2=O)C)C=O)CCO)C |
同义词 |
OTDMS oxythiamine disulfide monosulfoxide |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



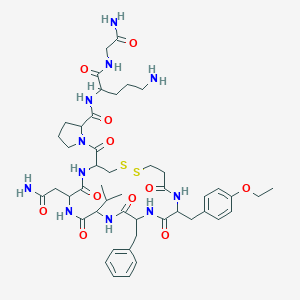
![4H,9H-Dipyrazolo[1,5-A:1',5'-D]pyrazine-4,9-dione](/img/structure/B154007.png)
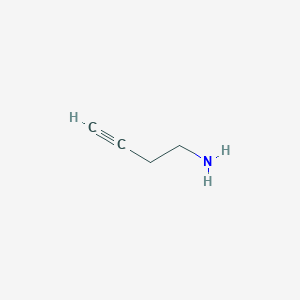
![2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B154010.png)
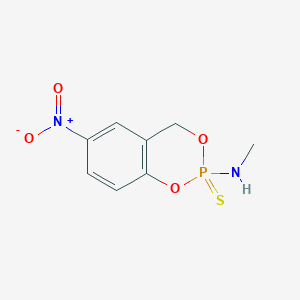
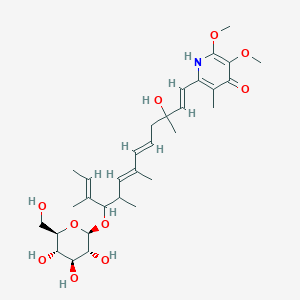
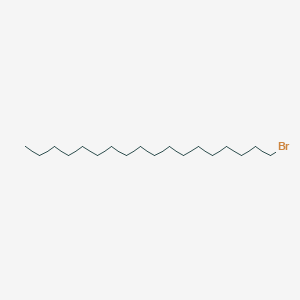
![O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene](/img/structure/B154022.png)
